molecular formula C17H17NO6S B2681864 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide CAS No. 1105205-06-8

4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide

Cat. No.: B2681864
CAS No.: 1105205-06-8
M. Wt: 363.38
InChI Key: ZVSLTTZZZKHKLX-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with an acetyl group and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the benzenesulfonamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a sulfonyl chloride in the presence of a base.

    Introduction of the acetyl group: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-acetyl-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-12(19)13-2-5-15(6-3-13)25(20,21)18-8-9-22-14-4-7-16-17(10-14)24-11-23-16/h2-7,10,18H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLTTZZZKHKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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